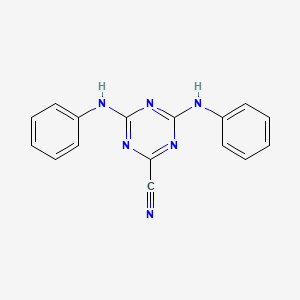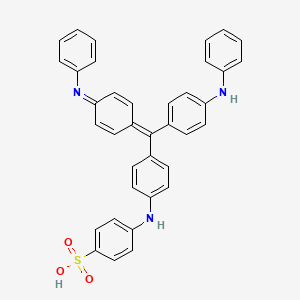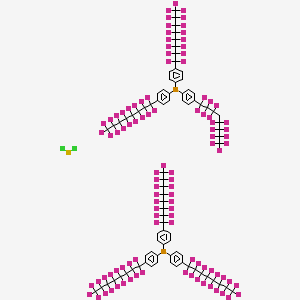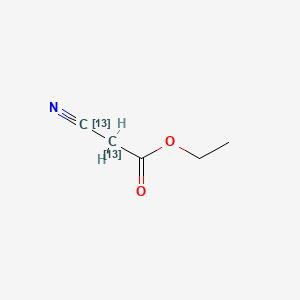
2-Acetylamino-3-(2,4-difluorophenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetylamino-3-(2,4-difluorophenyl)acrylic acid is a chemical compound with the molecular formula C11H9F2NO3 and a molecular weight of 241.19 g/mol . This compound is characterized by the presence of an acetylamino group, a difluorophenyl group, and an acrylic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylamino-3-(2,4-difluorophenyl)acrylic acid typically involves the reaction of azlactone with acetone and water under reflux conditions. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment to handle larger quantities of reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetylamino-3-(2,4-difluorophenyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
2-Acetylamino-3-(2,4-difluorophenyl)acrylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Acetylamino-3-(2,4-difluorophenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The acetylamino group and the difluorophenyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyano-3-(4-ethoxyphenyl)acrylic acid
- 2-Cyano-3-(2,5-dimethoxyphenyl)acrylic acid
- 2-Cyano-3-(2,4-dichlorophenyl)acrylic acid
Uniqueness
2-Acetylamino-3-(2,4-difluorophenyl)acrylic acid is unique due to the presence of both an acetylamino group and a difluorophenyl group. These functional groups confer specific chemical properties, such as increased reactivity and binding affinity, which are not present in similar compounds. This uniqueness makes it valuable for various scientific research applications.
Propriétés
Formule moléculaire |
C11H9F2NO3 |
|---|---|
Poids moléculaire |
241.19 g/mol |
Nom IUPAC |
(Z)-2-acetamido-3-(2,4-difluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9F2NO3/c1-6(15)14-10(11(16)17)4-7-2-3-8(12)5-9(7)13/h2-5H,1H3,(H,14,15)(H,16,17)/b10-4- |
Clé InChI |
MHJWKVCDAUVXOM-WMZJFQQLSA-N |
SMILES isomérique |
CC(=O)N/C(=C\C1=C(C=C(C=C1)F)F)/C(=O)O |
SMILES canonique |
CC(=O)NC(=CC1=C(C=C(C=C1)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate](/img/structure/B13830357.png)


![3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine](/img/structure/B13830380.png)




![1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone](/img/structure/B13830420.png)
![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B13830426.png)


